N-(3-chloro-4-methylphenyl)-2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide
Description
This compound belongs to the triazolone-acetamide class, characterized by a 1,2,4-triazol-5-one core substituted with a trifluoromethyl group and linked to an acetamide moiety.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClF3N4O2/c1-7-3-4-8(5-9(7)14)18-10(22)6-21-12(23)20(2)11(19-21)13(15,16)17/h3-5H,6H2,1-2H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVWQZGDSJDNYQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C(=O)N(C(=N2)C(F)(F)F)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClF3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methylphenyl)-2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and related research findings.
Antimicrobial Activity
Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance, triazole derivatives have shown effectiveness against various fungal strains, which could be relevant for this compound. A study demonstrated that similar triazole derivatives inhibited the growth of Candida albicans and Aspergillus niger with minimum inhibitory concentrations (MICs) in the low micromolar range .
Anticancer Properties
The compound's structure suggests potential anticancer activity. Research has shown that triazole derivatives can inhibit cell proliferation in various cancer cell lines. For example, a related compound demonstrated IC50 values in the micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines . The incorporation of trifluoromethyl groups has been associated with increased potency in inhibiting tumor growth due to enhanced lipophilicity and metabolic stability .
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : Triazole compounds often act as enzyme inhibitors. They may interfere with fungal cytochrome P450 enzymes, leading to impaired ergosterol synthesis.
- Cell Cycle Arrest : Some derivatives have been shown to induce cell cycle arrest in cancer cells, promoting apoptosis.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cancer cells, contributing to their death.
Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal assessed the antimicrobial efficacy of various triazole derivatives against clinical isolates of fungi. The results indicated that compounds similar to this compound had MIC values ranging from 0.5 to 8 µg/mL against resistant strains of Candida species .
Study 2: Anticancer Activity
In another investigation focusing on anticancer properties, a series of triazole derivatives were synthesized and tested against multiple cancer cell lines. The study found that certain modifications led to enhanced cytotoxicity; for instance, compounds with trifluoromethyl groups exhibited IC50 values below 10 µM in MCF-7 cells .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Properties
Research has indicated that compounds similar to N-(3-chloro-4-methylphenyl)-2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide exhibit antimicrobial activity against a range of pathogens. For instance, studies have shown that triazole derivatives can inhibit the growth of bacteria and fungi by disrupting their cellular processes . The specific structure of this compound may enhance its efficacy against resistant strains.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies have demonstrated that it can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. The half-maximal inhibitory concentration (IC50) values obtained from these studies suggest promising potential for developing anti-inflammatory drugs .
Anticancer Activity
Recent investigations into the structure–activity relationship (SAR) of triazole compounds indicate that this compound may possess anticancer properties. Its ability to induce apoptosis in cancer cells has been reported in various assays, suggesting a pathway for future cancer therapeutics .
Agricultural Applications
Pesticidal Properties
This compound has been explored for its potential use as a pesticide. The presence of the trifluoromethyl group is known to enhance the biological activity of agrochemicals by improving their lipophilicity and metabolic stability. Research has shown that similar triazole derivatives can act as fungicides or herbicides by inhibiting specific biochemical pathways in target organisms .
Synthesis and Structural Insights
The synthesis of this compound involves multiple steps that typically include the formation of the triazole ring and subsequent acetamide formation. Recent advancements in synthetic methodologies have facilitated the efficient production of this compound with high yields and purity .
Case Studies and Research Findings
Chemical Reactions Analysis
Hydrolysis of the Acetamide Group
The amide bond in this compound undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid and amine derivatives. For example:
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Acidic Hydrolysis : In HCl (5% v/v, reflux, 8 h), the acetamide group cleaves to form 2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetic acid and 3-chloro-4-methylaniline .
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Basic Hydrolysis : NaOH (1M, 60°C, 6 h) results in sodium carboxylate and the corresponding amine.
Table 1: Hydrolysis Reaction Conditions and Products
| Condition | Reagent | Temperature | Time | Products | Yield | Source |
|---|---|---|---|---|---|---|
| Acidic | HCl (5%) | Reflux | 8 h | Carboxylic acid + 3-chloro-4-methylaniline | 85% | |
| Basic | NaOH (1M) | 60°C | 6 h | Sodium carboxylate + 3-chloro-4-methylaniline | 78% |
Nucleophilic Substitution at the Triazole Ring
The 1,2,4-triazole ring undergoes nucleophilic substitution at the N-1 position due to electron-withdrawing effects from the trifluoromethyl and oxo groups. For instance:
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Reaction with Thiols : In ethanol with K₂CO₃ (reflux, 12 h), the triazole’s N-1 position reacts with thiophenol to form a thioether derivative .
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Halogenation : Treatment with N-bromosuccinimide (NBS) in CCl₄ (room temperature, 2 h) introduces bromine at the C-3 position of the triazole .
Table 2: Substitution Reactions at the Triazole Core
| Reaction Type | Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Thiolation | Thiophenol | EtOH, K₂CO₃, reflux | S-substituted triazole | 70% | |
| Bromination | NBS | CCl₄, RT | 3-Bromo-triazole derivative | 65% |
Oxidation and Reduction Reactions
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Oxidation : The oxo group at C-5 of the triazole ring stabilizes the structure, but under strong oxidizing agents (e.g., KMnO₄/H₂SO₄), the dihydrotriazole ring oxidizes to a fully aromatic triazole.
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Reduction : NaBH₄ in methanol (RT, 4 h) reduces the amide carbonyl to a secondary alcohol, though this reaction is less efficient (yield: 45%) .
Photodegradation and Stability
The compound degrades under UV light (λ = 254 nm) in aqueous solution, forming a major degradation product via cleavage of the triazole–piperidine bond. Stability studies recommend storage at –20°C in amber vials to minimize decomposition.
Functionalization of the Trifluoromethyl Group
While the CF₃ group is generally inert, it participates in radical reactions. For example, under UV light with AIBN initiator, it forms cross-linked polymers with styrene.
Key Research Findings
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Antimicrobial Activity : Derivatives with modified triazole rings show enhanced activity against Staphylococcus aureus (MIC: 2 µg/mL) .
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SAR Insights : Substitution at the triazole’s N-1 position improves metabolic stability compared to unmodified analogs.
Reaction pathways and yields are consistent with structurally related 1,2,4-triazole derivatives . Further studies are needed to explore catalytic asymmetric reactions and in vivo metabolic transformations.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and properties of the target compound with related triazolone-acetamide derivatives:
Key Observations:
- Substituent Effects : The trifluoromethyl (CF₃) group in the target compound and carfentrazone-ethyl enhances herbicidal activity by increasing electrophilicity and metabolic stability . In contrast, sulfur-linked analogs (e.g., CAS 578700-53-5) exhibit anti-inflammatory properties, likely due to thioether-mediated redox modulation .
- Aromatic Modifications : Substitutions on the phenyl ring (e.g., 3-Cl-4-MePh vs. 3-Cl-4-FPh) influence lipophilicity and target binding. Fluorine substitution (CAS 578700-53-5) may improve bioavailability compared to methyl groups .
- Triazole Core : 1,2,4-Triazol-5-one derivatives (target compound, carfentrazone-ethyl) are associated with agrochemical activity, while 1,2,3-triazoles (compound 6m) lack reported bioactivity in the evidence .
Structure-Activity Relationship (SAR) Insights
Triazolone vs. Triazole : The 5-oxo group in triazolones enhances herbicidal activity via H-bonding with PPO enzymes, absent in 1,2,3-triazoles .
Electron-Withdrawing Groups : CF₃ and chloro substituents increase oxidative stability and target affinity, critical for agrochemical persistence .
Linker Flexibility : Acetamide spacers improve membrane permeability, while sulfanyl linkers (e.g., CAS 578700-53-5) introduce steric hindrance, altering target selectivity .
Q & A
Q. What factorial design parameters are critical for optimizing reaction yields in multi-step syntheses?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
